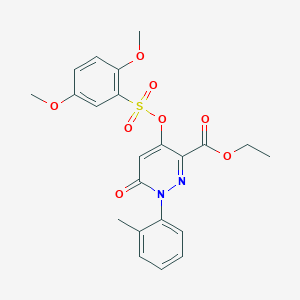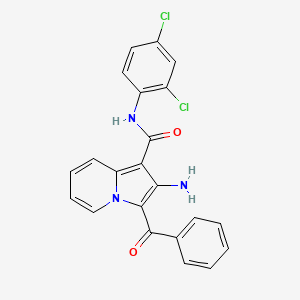![molecular formula C15H7ClF6N4O B2486683 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-one CAS No. 343373-37-5](/img/structure/B2486683.png)
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C15H7ClF6N4O and its molecular weight is 408.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Assessment
- The compound has been involved in the synthesis of complex molecules. For example, in a study by Castiñeiras et al. (2018), a derivative of 1,2,4-triazole was used in the synthesis of methyl 2-(4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thioacetate and its complex with HgCl2, highlighting its utility in creating novel compounds with potential applications in various fields such as chemistry and materials science (Castiñeiras, García-Santos, & Saa, 2018).
Theoretical Investigations
- Theoretical investigations have been conducted on similar compounds for their potential use in applications like organic light-emitting diodes (OLEDs). Guo et al. (2019) investigated the phosphorescence spectra and quantum yields of Ir(III) complexes with similar structures, showcasing the potential of these compounds in electronic and photonic applications (Guo, Pan, Li, Wu, & Zhang, 2019).
Antioxidant Properties
- Research has also been conducted on derivatives of 1,2,4-triazole for their antioxidant properties. For example, a study by Bekircan et al. (2008) synthesized new derivatives and evaluated their antioxidant and antiradical activities, indicating potential pharmaceutical or nutraceutical applications (Bekircan, Özen, Gümrükçüoğlu, & Bektaş, 2008).
Influence on Excited States of Complexes
- The compound's derivatives have been studied for their influence on the energy and nature of the lowest excited states of heteroleptic phosphorescent Ir(III) complexes. This kind of research, such as the study conducted by Avilov et al. (2007), contributes to the understanding of the photophysical properties of these complexes, which can be crucial in the development of optoelectronic devices (Avilov, Minoofar, Cornil, & De Cola, 2007).
Luminescent Properties
- Some studies have explored the luminescent properties of compounds containing 1,2,4-triazole. For instance, Gusev et al. (2017) synthesized copper(I) complexes with 1,2,4-triazoles and investigated their photoluminescence, revealing potential for these compounds in luminescent materials or sensors (Gusev, Shul’gin, Minaev, Baryshnikov, Minaeva, Baryshnikova, Kiskin, & Eremenko, 2017).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7ClF6N4O/c16-11-5-9(15(20,21)22)6-23-12(11)26-13(27)25(7-24-26)10-3-1-2-8(4-10)14(17,18)19/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWURFOEDOEQDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN(C2=O)C3=C(C=C(C=N3)C(F)(F)F)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7ClF6N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
amine hydrobromide](/img/no-structure.png)
![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-hydroxy-2H-chromen-2-one](/img/structure/B2486602.png)

![1,3,8,8-tetramethyl-5-(3-(trifluoromethyl)phenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione](/img/structure/B2486605.png)

![4-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B2486609.png)
![N-(5-chloro-2-methoxyphenyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2486612.png)
![1-(1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-5-(propan-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2486615.png)

![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one](/img/structure/B2486618.png)
![Tert-butyl N-[[(1S,2S,5R)-3-azabicyclo[3.1.0]hexan-2-yl]methyl]carbamate](/img/structure/B2486619.png)
![2-(3,4-dimethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one](/img/structure/B2486620.png)
![8-hexyl-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2486621.png)

